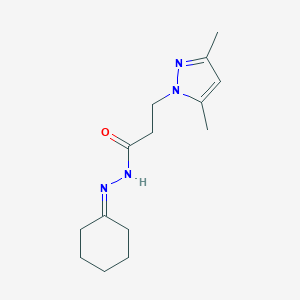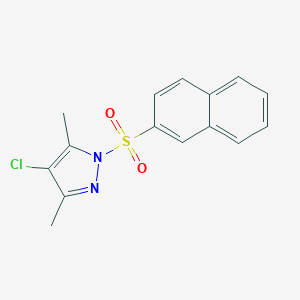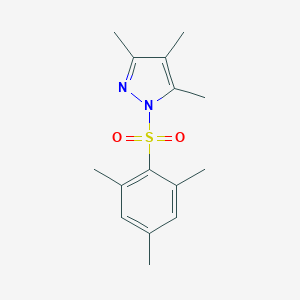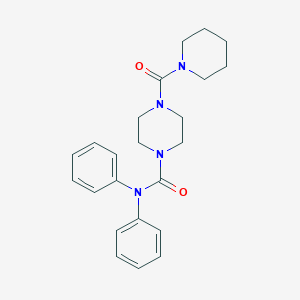
N'-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a cyclohexylidene group attached to a propanehydrazide moiety, which is further substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group. Its distinct molecular structure makes it a subject of interest in chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide typically involves the condensation of cyclohexanone with 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted hydrazides and pyrazoles.
科学研究应用
N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide can be compared with other similar compounds, such as:
N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanehydrazide: Similar structure but with a butanehydrazide moiety instead of propanehydrazide.
N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)ethanehydrazide: Similar structure but with an ethanehydrazide moiety instead of propanehydrazide.
The uniqueness of N’-cyclohexylidene-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide lies in its specific substitution pattern and the presence of the cyclohexylidene group, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H22N4O |
|---|---|
分子量 |
262.35 g/mol |
IUPAC 名称 |
N-(cyclohexylideneamino)-3-(3,5-dimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H22N4O/c1-11-10-12(2)18(17-11)9-8-14(19)16-15-13-6-4-3-5-7-13/h10H,3-9H2,1-2H3,(H,16,19) |
InChI 键 |
NZWVAGBKBMUTLH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCC(=O)NN=C2CCCCC2)C |
规范 SMILES |
CC1=CC(=NN1CCC(=O)NN=C2CCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289062.png)
![1-{1-[(2,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazol-4-yl}ethanone](/img/structure/B289064.png)
![1-{3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazol-4-yl}ethanone](/img/structure/B289066.png)
![1-[3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B289067.png)

![4-chloro-1-[(3,4-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B289071.png)



![4-[(3,4-dimethylphenyl)sulfonyl]-N-methyl-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B289092.png)
![9-[3-(1-AZEPANYL)-2-HYDROXYPROPYL]-6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-ONE](/img/structure/B289107.png)
![9-[3-(benzylamino)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289108.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)
![ethyl 6-bromo-5-[3-(2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289112.png)
